molecular formula C18H17N3O B3876286 3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Cat. No.: B3876286
M. Wt: 291.3 g/mol
InChI Key: XLGFNGMPXRMQPB-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features an oxime functional group, which is known for its versatility in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of phenylhydrazine with acetylacetone can yield 1-phenyl-1H-pyrazole.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction. This can be achieved by reacting the pyrazole derivative with a formylating agent such as Vilsmeier-Haack reagent.

    Formation of the Oxime: The final step involves the reaction of the aldehyde with hydroxylamine to form the oxime. This reaction is typically carried out under mild acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Chloro-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime: Contains a chloro group instead of an ethyl group.

    3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime: Features a fluoro group in place of the ethyl group.

Uniqueness

The presence of the ethyl group in 3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, potentially enhancing its ability to interact with biological membranes and targets.

Properties

IUPAC Name

(NE)-N-[[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-14-8-10-15(11-9-14)18-16(12-19-22)13-21(20-18)17-6-4-3-5-7-17/h3-13,22H,2H2,1H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGFNGMPXRMQPB-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 2
Reactant of Route 2
3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 3
Reactant of Route 3
3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 4
Reactant of Route 4
3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 5
Reactant of Route 5
3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Reactant of Route 6
Reactant of Route 6
3-(4-Ethyl-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.